molecular formula C12H16N2O3 B5314306 N-(4-Dimethylamino-phenyl)-oxalamic acid ethyl ester CAS No. 6121-25-1

N-(4-Dimethylamino-phenyl)-oxalamic acid ethyl ester

Cat. No.: B5314306
CAS No.: 6121-25-1
M. Wt: 236.27 g/mol
InChI Key: XRTFATLKBTZWRI-UHFFFAOYSA-N
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Description

N-(4-Dimethylamino-phenyl)-oxalamic acid ethyl ester is an organic compound that features a dimethylamino group attached to a phenyl ring, which is further connected to an oxalamic acid ethyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Dimethylamino-phenyl)-oxalamic acid ethyl ester typically involves the reaction of 4-dimethylaminophenylamine with oxalyl chloride, followed by esterification with ethanol. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

    Reaction of 4-dimethylaminophenylamine with oxalyl chloride: This step forms the intermediate N-(4-dimethylamino-phenyl)-oxalamic acid chloride.

    Esterification with ethanol: The intermediate is then reacted with ethanol in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Dimethylamino-phenyl)-oxalamic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: N-(4-Dimethylamino-phenyl)-oxalamic acid ethyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-(4-Dimethylamino-phenyl)-oxalamic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-Dimethylamino-phenyl)-oxalamic acid ethyl ester involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the ester moiety can undergo hydrolysis to release active metabolites. These interactions can modulate various biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Dimethylamino-phenyl)-oxalamic acid methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester.

    N-(4-Dimethylamino-phenyl)-oxalamic acid isopropyl ester: Similar structure but with an isopropyl ester group.

    N-(4-Dimethylamino-phenyl)-oxalamic acid butyl ester: Similar structure but with a butyl ester group.

Uniqueness

N-(4-Dimethylamino-phenyl)-oxalamic acid ethyl ester is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity compared to its analogs. The ethyl ester group provides a balance between hydrophilicity and lipophilicity, making it suitable for various applications.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

ethyl 2-[4-(dimethylamino)anilino]-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-4-17-12(16)11(15)13-9-5-7-10(8-6-9)14(2)3/h5-8H,4H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRTFATLKBTZWRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=CC=C(C=C1)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50344300
Record name N-(4-Dimethylamino-phenyl)-oxalamic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6121-25-1
Record name N-(4-Dimethylamino-phenyl)-oxalamic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

N,N, dimethyl aniline (5.3 mmole) was dissolved in dichloromethane (20 ml). To this solution was added, pyridine (0.86 ml) and stirred at 0° C. Ethyl chlorooxalate (5.6 mmole) dissolved in dichloromethane (5 ml) was added slowly at 0° C. The reaction mixture was stirred at room temperature for 1 h, concentrated to dryness diluted with water, extracted with dichloromethane, washed with saturated brine and dried oven Na2SO4. Concentrate to gave the N-(4-Dimethylamino-phenyl)-oxalamic acid ethyl ester, which was used for the next step.
Quantity
5.3 mmol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.86 mL
Type
reactant
Reaction Step Two
Quantity
5.6 mmol
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three

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